N,N-Dihexylaniline
CAS No.: 4430-09-5
Cat. No.: VC3763814
Molecular Formula: C18H31N
Molecular Weight: 261.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4430-09-5 |
|---|---|
| Molecular Formula | C18H31N |
| Molecular Weight | 261.4 g/mol |
| IUPAC Name | N,N-dihexylaniline |
| Standard InChI | InChI=1S/C18H31N/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
| Standard InChI Key | DGYRVXQIGUEFFK-UHFFFAOYSA-N |
| SMILES | CCCCCCN(CCCCCC)C1=CC=CC=C1 |
| Canonical SMILES | CCCCCCN(CCCCCC)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
N,N-Dihexylaniline (CAS: 54430-09-5) is an aromatic amine with the molecular formula C₁₈H₃₁N and a molecular weight of 261.45 g/mol . The compound consists of a phenyl ring bonded to a nitrogen atom, which is further substituted with two hexyl (C₆H₁₃) chains. The structural characteristics of this compound are essential to understanding its chemical behavior and applications.
Structural Identifiers
The precise chemical identification of N,N-dihexylaniline can be represented through various chemical notations as shown in the table below:
| Identifier Type | Value |
|---|---|
| IUPAC Name | N,N-dihexylaniline |
| CAS Number | 54430-09-5 |
| EC Number | 626-482-8 |
| Molecular Formula | C₁₈H₃₁N |
| SMILES | CCCCCCN(CCCCCC)c1ccccc1 |
| InChI | 1S/C18H31N/c1-3-5-7-12-16-19(17-13-8-6-4-2)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
| InChI Key | DGYRVXQIGUEFFK-UHFFFAOYSA-N |
The structural formula shows a central nitrogen atom bonded to a phenyl ring and two hexyl chains, creating a tertiary amine configuration . Unlike primary and secondary amines, this tertiary structure influences its reactivity and physical properties.
Physical and Chemical Properties
N,N-Dihexylaniline possesses several distinctive physical and chemical properties that determine its behavior in various chemical environments and applications.
Physical Properties
The compound exists as a liquid at room temperature with the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | 165 °C at 2 mmHg pressure |
| Density | 0.89 g/mL at 25 °C |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Poorly soluble in water, soluble in organic solvents |
The relatively high boiling point reflects the molecule's substantial size and the intermolecular forces present due to the long alkyl chains .
Chemical Reactivity
As a tertiary aniline derivative, N,N-dihexylaniline demonstrates characteristic reactivity patterns:
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The nitrogen lone pair is less available for donation compared to primary anilines due to steric hindrance from the bulky hexyl groups
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The compound can undergo electrophilic aromatic substitution reactions, primarily at the para position relative to the amino group
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The phenyl ring is activated toward electrophilic attack due to the electron-donating nature of the nitrogen substituent
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Unlike primary and secondary amines, N,N-dihexylaniline cannot undergo direct N-acylation reactions due to the absence of N-H bonds
Synthesis and Preparation Methods
The preparation of N,N-dihexylaniline typically follows established synthetic routes for tertiary amines. The most common preparation method involves N-alkylation of aniline.
Standard Synthesis Route
N,N-Dihexylaniline can be prepared by refluxing a mixture of aniline, iodohexane, and potassium carbonate in ethanol . This alkylation reaction proceeds through the following general steps:
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Nucleophilic attack by the aniline nitrogen on the iodohexane
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Formation of a mono-hexylated intermediate
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Second alkylation to yield the di-hexylated product
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Purification steps to isolate the desired compound
The reaction can be represented as:
C₆H₅NH₂ + 2C₆H₁₃I + K₂CO₃ → C₆H₅N(C₆H₁₃)₂ + 2KI + H₂O + CO₂
Alternative Synthesis Methods
Alternative synthetic approaches may include:
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Reductive amination of benzaldehyde with dihexylamine
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Copper or palladium-catalyzed N-arylation of dihexylamine with aryl halides
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Phase-transfer catalysis methods for the alkylation of aniline
These alternative routes may offer advantages in terms of yield, selectivity, or the use of less hazardous reagents compared to the traditional method using alkyl halides.
Applications and Uses
N,N-Dihexylaniline serves as an important intermediate in various synthetic pathways and has applications in materials science and organic synthesis.
Synthetic Intermediates
The compound is primarily used as a precursor for synthesizing more complex molecules, including:
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4-formyl-N,N-dihexylaniline through formylation reactions
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N,N′-bis[(4-(N,N-dihexylamino)benzylidene]diaminofumaronitrile, which is a bisazomethine dye
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4-(dihexylamino)benzaldehyde, an important building block for various organic syntheses
Materials Science Applications
While specific applications are less documented in the provided search results, similar N,N-dialkylanilines have been utilized in:
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Photosensitive materials and optical applications due to their electron-donating properties
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Polymer additives for specific functionalities
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Components in specialty dyes and pigments
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Potential applications in organic electronics due to their electron-rich aromatic systems
| Hazard Code | Statement | Category |
|---|---|---|
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation, Category 2 |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation, Category 2 |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 |
These classifications indicate that the compound should be handled with appropriate precautions to avoid skin contact, eye exposure, and inhalation .
Precautionary Measures
The recommended precautionary statements for handling N,N-dihexylaniline include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
Appropriate engineering controls, personal protective equipment, and proper storage conditions should be implemented when working with this compound.
Comparison with Related Compounds
To better understand the properties and applications of N,N-dihexylaniline, it is instructive to compare it with related compounds, particularly other N,N-dialkylanilines.
Comparison with N,N-Dimethylaniline
N,N-Dimethylaniline is a more extensively studied analog with shorter alkyl chains. Some key differences include:
| Property | N,N-Dihexylaniline | N,N-Dimethylaniline |
|---|---|---|
| Molecular Weight | 261.45 g/mol | 121.18 g/mol |
| Physical State | Liquid | Liquid |
| Lipophilicity | Higher (more lipophilic) | Lower |
| Toxicity Profile | Skin, eye, and respiratory irritant | CNS effects, blood effects, potential carcinogenicity |
| Industrial Usage | Limited, specialized applications | Widely used in dye manufacture and as an intermediate |
The longer alkyl chains in N,N-dihexylaniline significantly alter its physicochemical properties compared to N,N-dimethylaniline, resulting in different applications and handling considerations .
Structure-Property Relationships
The length of the alkyl chains in N,N-dialkylanilines influences several properties:
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Increasing chain length corresponds to decreased water solubility and increased lipophilicity
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Electronic properties of the nitrogen center change with different alkyl substituents
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Steric effects become more pronounced with longer chains, affecting reactivity
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Physical properties such as boiling point and viscosity increase with chain length
Research Directions and Future Applications
Current research involving N,N-dihexylaniline and related compounds points to several emerging applications and areas of interest.
Emerging Applications
Potential future applications may include:
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Components in advanced materials with tailored electronic properties
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Specialized surfactants or phase-transfer catalysts
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Novel dye systems with specific spectral characteristics
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Precursors for pharmaceutical intermediates with enhanced lipophilicity
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